molecular formula C19H25N3O2 B2605005 N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide CAS No. 2094125-24-1

N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide

Katalognummer B2605005
CAS-Nummer: 2094125-24-1
Molekulargewicht: 327.428
InChI-Schlüssel: SETNSLZPULIDQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide, also known as CCPA, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. CCPA is a synthetic analog of adenosine, a naturally occurring nucleoside that plays an important role in various physiological processes in the body. In

Wissenschaftliche Forschungsanwendungen

N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been studied for its potential applications in various fields of medicine. One of the most promising applications of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is in the treatment of ischemic heart disease. Ischemic heart disease is a condition in which the blood supply to the heart is reduced, leading to tissue damage and heart failure. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to improve blood flow to the heart and reduce tissue damage in animal models of ischemic heart disease. Other potential applications of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide include the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammation.

Wirkmechanismus

N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide exerts its effects by binding to adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including vasodilation, bronchodilation, and anti-inflammatory effects. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has a high affinity for the A1 adenosine receptor subtype, which is responsible for the cardioprotective effects of adenosine. By binding to the A1 receptor, N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide activates a signaling pathway that leads to increased blood flow to the heart and reduced tissue damage.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its cardioprotective effects, N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to reduce airway inflammation in animal models of asthma and COPD. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. These effects are thought to be mediated by the activation of the A1 adenosine receptor.

Vorteile Und Einschränkungen Für Laborexperimente

N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is also highly selective for the A1 adenosine receptor, which allows for specific targeting of this receptor subtype. However, there are also some limitations to the use of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide in lab experiments. One limitation is that N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is not very stable in solution, which can make it difficult to work with. Another limitation is that N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several future directions for research on N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide. One direction is to further explore its potential applications in the treatment of ischemic heart disease, asthma, and COPD. Another direction is to investigate its anti-inflammatory effects in greater detail, including its effects on various cell types and signaling pathways. Additionally, further studies are needed to establish the safety and efficacy of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.

Synthesemethoden

N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is synthesized by reacting N-cyanomethyl-N-phenylacrylamide with 2-cyclohexylacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide as the final product. The synthesis of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-2-[(2-cyclohexylacetyl)amino]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15(21-18(23)14-16-8-4-2-5-9-16)19(24)22(13-12-20)17-10-6-3-7-11-17/h3,6-7,10-11,15-16H,2,4-5,8-9,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETNSLZPULIDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC#N)C1=CC=CC=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.